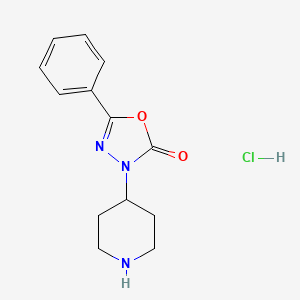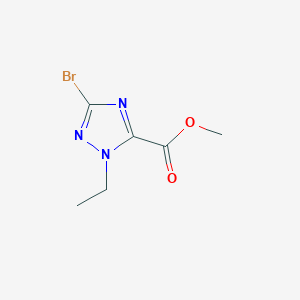
5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles and has been found to exhibit various pharmacological activities.
作用機序
The mechanism of action of 5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride is not fully understood. However, it has been suggested that it may act on the GABAergic system by increasing the release of GABA or by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By modulating the GABAergic system, 5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride may exert its pharmacological effects.
Biochemical and Physiological Effects
5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride has been shown to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, which may make it a potential neuroprotective agent. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival and plasticity.
実験室実験の利点と制限
The advantages of using 5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride in lab experiments include its potential therapeutic applications and its well-defined chemical structure. Additionally, it is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, its potential therapeutic applications have not been extensively studied in clinical trials, which limits its translational potential.
将来の方向性
There are several future directions for research on 5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride. One potential direction is to further investigate its mechanism of action to gain a better understanding of how it exerts its pharmacological effects. Another direction is to conduct more extensive preclinical and clinical studies to evaluate its potential therapeutic applications. Additionally, it may be worthwhile to investigate its effects on other neurological disorders such as multiple sclerosis and epilepsy. Finally, it may be useful to explore the potential of this compound as a lead compound for the development of new drugs with similar pharmacological properties.
合成法
The synthesis of 5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride involves the reaction of 4-piperidone hydrochloride, phenylhydrazine, and ethyl chloroformate. The reaction is carried out in the presence of a base such as sodium carbonate and a solvent such as acetonitrile. The resulting product is then purified using column chromatography to obtain the final product.
科学的研究の応用
5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit various pharmacological activities such as anticonvulsant, anxiolytic, and antidepressant effects. Additionally, it has been shown to have potential as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
5-phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c17-13-16(11-6-8-14-9-7-11)15-12(18-13)10-4-2-1-3-5-10;/h1-5,11,14H,6-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVSRKHGSNETCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)OC(=N2)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2377433.png)
![[3-(3-Fluoropyridin-4-yl)oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2377435.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2377436.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2377437.png)

![2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide](/img/structure/B2377440.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2377441.png)
![methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate](/img/structure/B2377442.png)
amino}cyclobutan-1-ol](/img/structure/B2377449.png)




